2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is a compound of interest in the field of medicinal chemistry due to its potential pharmacological properties. This compound features a unique structure that integrates a pyrazole and pyrimidine moiety, which are known to exhibit various biological activities. The compound is primarily classified as a heterocyclic organic compound, specifically belonging to the class of pyrazoles and pyrimidines.
This compound can be synthesized through various chemical reactions involving readily available precursors. It falls under the category of pharmaceutical intermediates and is often explored for its potential use in drug development. The classification includes:
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one can be achieved through several methods, including:
The synthesis typically requires controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. For instance, a common method may involve refluxing a mixture of 3,5-dimethylpyrazole and 6-methylpyrimidine-4-one in ethanol with an acid catalyst.
The molecular formula for 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one is C₁₁H₁₄N₄O. The structure consists of:
Key structural data includes:
The compound can undergo various chemical reactions typical for heterocycles, including:
Reactions should be conducted under controlled conditions to prevent degradation or unwanted side reactions. Analytical techniques such as thin-layer chromatography or high-performance liquid chromatography can be employed to monitor reaction progress.
The mechanism by which 2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4(3H)-one exerts its biological effects is not completely elucidated but may involve:
Studies may reveal specific binding affinities or inhibitory constants (IC50 values) that quantify its activity against various biological targets.
Key physical properties include:
Chemical properties include stability under standard laboratory conditions and reactivity with nucleophiles or electrophiles depending on the functional groups present.
The compound has potential applications in:
The core pyrazolylpyrimidinone scaffold is synthesized via sequential heterocycle coupling and cyclization. A common approach involves:
Table 1: Key Synthetic Intermediates for Scaffold Diversification
Intermediate | Structure | Role in Synthesis | Yield Range |
---|---|---|---|
4-Chloro-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidine (1a) | Chloropyrimidine core | Nucleophilic substitution with amines | 77–84% [1] |
2-Hydrazinylpyrimidin-4(1H)-ones (56a–g) | Hydrazine-functionalized | Knorr reactions with diketones | 70–90% [7] |
5-Amino-3-methyl-1H-pyrazoles (1a, 5d) | Aminopyrazole building blocks | Cyclization with β-keto esters | 58–95% [5] |
Bioactivity is highly sensitive to substituent positioning and hydrophobicity:
Table 2: Impact of Substituents on Biological Potency
Compound | R₁ (Pyrazole) | R₂ (Pyrimidine) | Bioactivity (EC₅₀/IC₅₀) | Target |
---|---|---|---|---|
CyPPA | Cyclohexyl | Methyl | 7.48 ± 1.58 µM | KCa2.2a [1] |
2o | 3,4-Dichlorophenyl | Methyl | 1.07 µM | KCa2.2a [1] |
2q | 2,5-Dichlorophenyl | Methyl | 0.75 µM | KCa2.2a [1] |
I-11 | Cyclohexylmethyl | Pyrazolylthio | 3.8 nM | HIV-1 RT [4] |
5f | 4-Methoxyphenyl | Oxime ether | 5.13 µM (C6 glioma) | Anticancer [3] |
Fragment linking optimizes polarity and metal-chelation capacity:
Synthetic hurdles include:
Table 3: Chemoselectivity Challenges in Key Reactions
Reaction | Target Product | Competing Pathway | Mitigation Strategy |
---|---|---|---|
O-Alkylation of oximes | Oxime ethers (e.g., 4a–f) | N-Alkylation | Na⁰-mediated alkoxide formation [3] |
Pyrazole N1-functionalization | 1-Substituted pyrazoles | C3/C5 substitution | Low-temperature electrophilic addition [8] |
Pyrimidinone chlorination | 4-Chloropyrimidines (e.g., 1d) | Hydrolysis | Excess POCl₃, anhydrous conditions [5] |
Concluding Remarks
Strategic modification of the 2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4(3H)-one scaffold—guided by SAR and fragment-based design—enables precise tuning of ion channel modulation, antibacterial, and anticancer activities. Key advances include halogenated aryl groups for enhanced potency and polarity-driven modifications for metabolic stability. Future work requires resolving chemoselectivity in oxime couplings and tautomer control to expand the therapeutic scope.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4